molecular formula C12H17NO B1301949 2,2,2'-Trimethylpropionanilide CAS No. 61495-04-3

2,2,2'-Trimethylpropionanilide

Cat. No. B1301949
M. Wt: 191.27 g/mol
InChI Key: CSGRQLUGMVFNON-UHFFFAOYSA-N
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Patent
US04709093

Procedure details

A biphasic solution of o-toluidine (107.2 g, 1.0 mol) in methylene chloride (500 ml) and water (150 ml) containing sodium carbonate (69 g, 0.65 mol) was treated with trimethylacetyl chloride (120.6 g, 1.0 mol). The rate of addition of trimethylacetyl chloride was adjusted so as to maintain the reaction at gentle reflux. After 45 minutes the addition was complete. The organic layer was separated, washed with water, and concentrated in vacuo. The crude N-[(2-methyl)phenyl]-2,2-dimethylpropanamide was slurried in 2% aqueous HCl, filtered and washed with H2O until the filtrate was neutral. After drying in vacuo (50° C., 20 mm), N-[(2-methyl)phenyl]-2,2-dimethylpropanamide (178 g, 0.93 mol) was obtained in 93% yield. (mp 109°-110° C.).
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
120.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH3:15][C:16]([CH3:21])([CH3:20])[C:17](Cl)=[O:18]>C(Cl)Cl.O>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:17](=[O:18])[C:16]([CH3:21])([CH3:20])[CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
107.2 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Name
Quantity
69 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
120.6 g
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)Cl)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the reaction at gentle reflux
ADDITION
Type
ADDITION
Details
After 45 minutes the addition
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with H2O until the filtrate
CUSTOM
Type
CUSTOM
Details
After drying in vacuo (50° C., 20 mm)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.93 mol
AMOUNT: MASS 178 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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